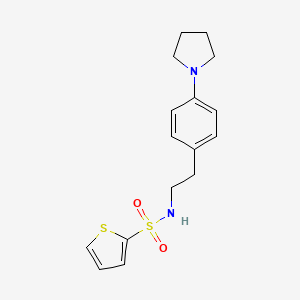

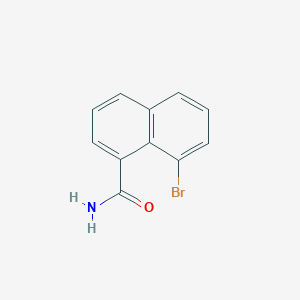

(4-benzylpiperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-benzylpiperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone, also known as BIMM-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BIMM-1 has been shown to have a high affinity for the dopamine receptor D3 and has been investigated as a potential therapeutic agent for various neurological disorders.

Scientific Research Applications

NMDA Receptor Antagonism

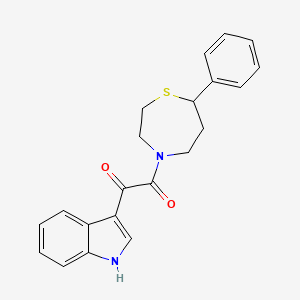

One significant area of research involving compounds structurally related to (4-benzylpiperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is their role as antagonists of the NMDA receptor. Specifically, derivatives of these compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have been identified as potent NR2B subunit-selective antagonists. This selectivity is crucial for therapeutic applications aiming to modulate neural activity without the side effects associated with non-selective NMDA receptor inhibition. The structure-activity relationship (SAR) studies in this context aim to enhance the absorption, distribution, metabolism, and excretion (ADME) properties, making these compounds potential candidates for treating conditions like neuropathic pain and other neurological disorders (Borza et al., 2007).

Synthetic Pathways and Rearrangements

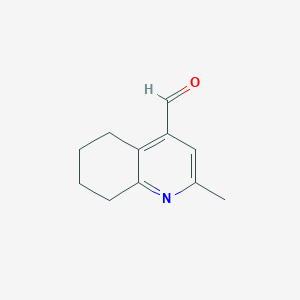

Another area of research focuses on the synthetic pathways and chemical rearrangements involving similar benzylpiperidine compounds. For instance, the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to produce various 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones showcases a novel synthetic approach. This method facilitates the synthesis of compounds like meperidine analogs, highlighting the versatility of these chemical frameworks in producing pharmacologically relevant molecules (Chang et al., 2006).

Ligand Synthesis for CNS Receptors

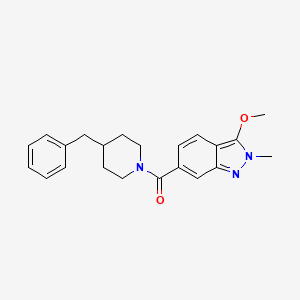

Compounds structurally akin to (4-benzylpiperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone have been explored for their potential as ligands for central nervous system (CNS) receptors. For example, the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine represents a novel approach to developing chiral, non-racemic compounds with potential interactions with CNS receptors, such as the σ1-receptors. These interactions could lead to new therapeutic agents for treating CNS disorders (Beduerftig et al., 2001).

properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3-methoxy-2-methylindazol-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-24-22(27-2)19-9-8-18(15-20(19)23-24)21(26)25-12-10-17(11-13-25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKQLLDUGOCNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-benzylpiperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2583744.png)

![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)

![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)

![1-{[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2583764.png)

![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)